molecular formula C16H11ClO4 B1414979 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid CAS No. 1039891-11-6

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B1414979
CAS No.: 1039891-11-6
M. Wt: 302.71 g/mol
InChI Key: ZNXLPPWUYISSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 2-chlorophenoxymethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of the 2-Chlorophenoxymethyl Group: This step involves the reaction of the benzofuran intermediate with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the 2-chlorophenoxymethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that benzofuran derivatives, including 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid, exhibit promising anticancer properties. For instance, benzofuran-based carboxylic acids have been shown to inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. Specific derivatives demonstrated submicromolar inhibition against hCA IX and hCA XII isoforms, indicating their potential as anticancer agents . The compound's structure allows it to interact effectively with these enzymes, leading to cell cycle arrest in cancer cells.

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds that modulate histone deacetylase activity have been linked to improvements in cognitive function and neuroprotection . The structural characteristics of this compound may facilitate similar mechanisms.

Synthesis and Chemical Properties

Synthetic Methods
The synthesis of this compound can be achieved through various methods involving chloromethylation and subsequent reactions with phenolic compounds . Efficient synthetic routes are crucial for producing sufficient quantities for research and potential therapeutic applications.

Method Description Yield (%)
ChloromethylationReaction of phenolic compounds with chloromethyl reagentsHigh
Coupling ReactionsFormation of the benzofuran structure through coupling with carboxylic acidsModerate

Biological Studies

Mechanism of Action
Research indicates that the mechanism of action for benzofuran derivatives involves the inhibition of specific enzymes related to tumor progression and inflammation. For example, studies have shown that these compounds can induce apoptosis in cancer cells by affecting cell cycle regulation . The detailed structure-activity relationship (SAR) studies suggest that modifications on the benzofuran ring can enhance biological activity.

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Anticancer Efficacy
    In a study involving MDA-MB-231 breast cancer cells, treatment with a related benzofuran derivative resulted in a significant increase in cell death rates compared to controls, demonstrating its potential as a therapeutic agent against aggressive cancers .
  • Case Study 2: Neuroprotection
    Another study highlighted the protective effects of benzofuran derivatives against neurodegeneration in animal models, suggesting their utility in developing treatments for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-benzofuran-3-carboxylic acid
  • 3-(2-Bromophenoxymethyl)-1-benzofuran-2-carboxylic acid
  • 3-(2-Methoxyphenoxymethyl)-1-benzofuran-2-carboxylic acid

Uniqueness

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenoxymethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a chlorophenoxymethyl group and a carboxylic acid functional group. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Many benzofuran derivatives have shown promising results against different cancer cell lines.
  • Antimicrobial Properties : Some studies suggest potential efficacy against bacterial strains.

Anticancer Activity

Recent studies have focused on the anticancer potential of benzofuran derivatives, including this compound.

Case Studies and Findings

  • Cytotoxicity Assays :
    • A study demonstrated that related benzofuran carboxylic acids exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity (e.g., 2.52 μM for derivative 9e) .
    • Table 1 summarizes the IC50 values for various derivatives:
    CompoundMCF-7 IC50 (μM)MDA-MB-231 IC50 (μM)
    9bNA37.60 ± 1.86
    9e14.91 ± 1.042.52 ± 0.39
    9f19.70 ± 2.0611.50 ± 1.05
  • Mechanism of Action :
    • The mechanism involves inhibition of carbonic anhydrases (CAs), which play a crucial role in tumorigenicity and pH regulation in cancer cells . The inhibition constants (KIs) for various CA isoforms were reported, indicating strong interactions with these enzymes.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, with findings suggesting effectiveness against specific bacterial strains.

Research Findings

  • A study highlighted that certain benzofuran derivatives displayed antimicrobial activity, making them potential candidates for further development in treating infections .

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO4/c17-12-6-2-4-8-14(12)20-9-11-10-5-1-3-7-13(10)21-15(11)16(18)19/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXLPPWUYISSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)COC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 2
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 3
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 4
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 5
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Chlorophenoxymethyl)-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.